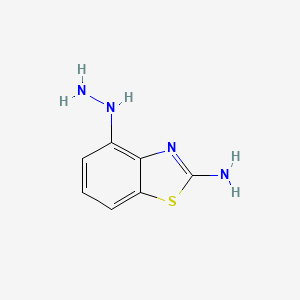

2-Benzothiazolamine, 4-hydrazino-

Description

Significance of Benzothiazole (B30560) Scaffolds in Organic Synthesis and Chemical Research

Benzothiazoles, which form the core of 2-Benzothiazolamine, 4-hydrazino-, are a class of bicyclic heterocyclic compounds. This structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry and materials science. tandfonline.com The versatility of the benzothiazole ring system allows for diverse substitutions, leading to a wide array of derivatives with varied biological activities.

Historically, benzothiazole derivatives have been instrumental in various applications, including as vulcanization accelerators and in the development of dyes like thioflavin. mdpi.com In contemporary research, their significance has expanded dramatically. These scaffolds are integral to the synthesis of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. tandfonline.com The ability to readily functionalize the benzothiazole core makes it a valuable building block for creating complex molecules with tailored properties. nih.gov

Overview of Hydrazino Derivatives in Chemical Science

The hydrazino (-NHNH2) group, a key feature of 2-Benzothiazolamine, 4-hydrazino-, plays a crucial role in synthetic and medicinal chemistry. Hydrazine (B178648) and its derivatives are highly reactive and serve as important intermediates in the synthesis of a variety of heterocyclic compounds, such as pyrazolines. wisdomlib.orgmdpi.com The nucleophilic nature of the hydrazino group allows it to participate in a range of chemical reactions, making it a versatile tool for chemists. mdpi.com

Hydrazino derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wisdomlib.orgontosight.ai The presence of the hydrazino moiety can significantly influence a molecule's ability to interact with biological targets, potentially enhancing its therapeutic efficacy. ontosight.aiontosight.ai For instance, the interaction of benzothiazole and coumarin (B35378) derivatives with hydrazine hydrate (B1144303) is a known route to form hydrazone derivatives with notable biological potential. wisdomlib.org

Research Landscape of 2-Benzothiazolamine, 4-hydrazino- and Related Compounds

The specific compound, 2-Benzothiazolamine, 4-hydrazino-, is an area of active research interest due to the combined potential of its benzothiazole scaffold and hydrazino substituent. ontosight.ai Studies have explored its potential antimicrobial and anticancer activities. ontosight.aismolecule.com The synthesis of this compound and its derivatives is a key focus, with methods often involving the reaction of a substituted 2-aminobenzothiazole (B30445) with hydrazine hydrate. smolecule.comgoogle.com

Research into related compounds further illuminates the potential of this chemical class. For example, various substituted 2-hydrazinobenzothiazoles are synthesized and evaluated for their biological activities. researchgate.net The synthesis of 2-hydrazinobenzothiazole (B1674376) itself can be achieved by reacting 2-mercaptobenzothiazole (B37678) with hydrazine hydrate. researchgate.netchemicalpapers.com The reactivity of the hydrazino group in these compounds allows for further chemical modifications, leading to the creation of new derivatives with potentially enhanced properties. nih.govchemicalpapers.com The exploration of different synthetic routes, including green chemistry approaches, is an ongoing effort to improve efficiency and reduce environmental impact. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

68140-94-3 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

4-hydrazinyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H8N4S/c8-7-10-6-4(11-9)2-1-3-5(6)12-7/h1-3,11H,9H2,(H2,8,10) |

InChI Key |

VRMKCGYEAQPCHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzothiazolamine, 4 Hydrazino

Precursor Synthesis and Intermediate Derivatization

The synthesis of 2-Benzothiazolamine, 4-hydrazino- is fundamentally reliant on the availability of appropriately substituted 2-aminobenzothiazole (B30445) precursors. The methodologies for creating these precursors are diverse, often involving cyclization reactions to form the core benzothiazole (B30560) structure.

Preparation of 2-Aminobenzothiazolamine Derivatives

The foundational 2-aminobenzothiazole scaffold can be synthesized through several established routes. A common method involves the reaction of anilines with a source of thiocyanate (B1210189), often in the presence of an oxidizing agent like bromine. For instance, the synthesis of substituted 2-aminobenzothiazoles can be achieved by treating 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. nih.gov However, this method is most effective when the para-position of the aniline (B41778) is already substituted to prevent undesired side reactions. nih.gov

Another versatile approach is the reaction of 2-aminothiophenols with various reagents. For example, condensation reactions with aldehydes, catalyzed by agents like samarium triflate in an aqueous medium, provide an environmentally friendly route to 2-substituted benzothiazoles. organic-chemistry.org Furthermore, the use of α-keto acids with 2-aminobenzenethiols in water offers a catalyst-free synthesis of 2-substituted benzothiazoles. organic-chemistry.org

For the specific synthesis of a 4-substituted 2-aminobenzothiazole, a suitable starting material would be a 3-substituted aniline. For example, to introduce a group at the 4-position of the resulting benzothiazole, one would start with a correspondingly substituted aniline. The nature of this substituent is critical for the subsequent introduction of the hydrazino group.

Introduction of the Hydrazino Moiety at the 4-Position

The introduction of a hydrazino group at the 4-position of the 2-aminobenzothiazole ring is a critical and often challenging step. A prominent strategy for this transformation involves the diazotization of a primary amino group at the 4-position, followed by reduction.

A plausible synthetic route would begin with a 2,4-diaminobenzothiazole precursor. This precursor would first undergo selective protection of the 2-amino group. Subsequently, the free 4-amino group can be converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). google.com This diazonium intermediate is then reduced to the desired hydrazino group. A common reducing agent for this purpose is stannous chloride in concentrated hydrochloric acid. google.com This method has been successfully employed in the synthesis of analogous compounds like 4-methyl-2-hydrazinobenzothiazole. google.com

Alternatively, direct hydrazinolysis of a suitable leaving group at the 4-position could be considered, although this is generally less common for introducing a hydrazino group onto an aromatic ring compared to the diazotization-reduction sequence.

Reaction Pathways for the Synthesis of 2-Benzothiazolamine, 4-hydrazino-

Nucleophilic Substitution Reactions in the Formation of 2-Benzothiazolamine, 4-hydrazino-

While direct nucleophilic aromatic substitution to introduce the 4-hydrazino group is challenging, nucleophilic substitution plays a crucial role in the synthesis of the necessary precursors. For instance, in the synthesis of some 2-aminobenzothiazole derivatives, a key step can be the nucleophilic substitution of a halogen atom on a precursor molecule. acs.org The synthesis of various 2-aminobenzothiazole compounds has been achieved through the substitution of a chlorine atom with different amines and piperazine (B1678402) derivatives. acs.orgnih.gov

The synthesis of 2-hydrazinobenzothiazole (B1674376) itself can be achieved via a nucleophilic substitution reaction where 2-mercaptobenzothiazole (B37678) is refluxed with hydrazine (B178648) hydrate (B1144303), leading to the displacement of the mercapto group. researchgate.net While this applies to the 2-position, it highlights the utility of nucleophilic substitution in benzothiazole chemistry.

Multi-step Synthetic Routes for 2-Benzothiazolamine, 4-hydrazino-

Based on available synthetic strategies for related compounds, a likely multi-step route for 2-Benzothiazolamine, 4-hydrazino- is proposed in the table below. This pathway begins with a readily available starting material and proceeds through key intermediates.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Amino-4-nitrobenzothiazole |

| 2 | Reduction of Nitro Group | Fe, HCl or SnCl₂, HCl | 2,4-Diaminobenzothiazole |

| 3 | Selective Protection of 2-Amino Group | Acetic anhydride (B1165640) | 2-Acetamido-4-aminobenzothiazole |

| 4 | Diazotization of 4-Amino Group | NaNO₂, HCl, 0-5 °C | 2-Acetamido-4-benzothiazolediazonium chloride |

| 5 | Reduction of Diazonium Salt | SnCl₂, HCl | 2-Acetamido-4-hydrazinobenzothiazole |

| 6 | Deprotection | Acid or base hydrolysis | 2-Benzothiazolamine, 4-hydrazino- |

This proposed route leverages well-established reactions in aromatic chemistry and adapts them to the specific substitution pattern of the target molecule. google.commdpi.com

Optimization of Reaction Conditions and Yields in 2-Benzothiazolamine, 4-hydrazino- Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-Benzothiazolamine, 4-hydrazino-. Key parameters to consider for each step of the proposed multi-step synthesis include the choice of reagents, solvent, temperature, and reaction time.

For the diazotization step, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt. google.com The choice of acid and the molar ratio of reactants also significantly impact the reaction's success. google.com For the reduction of the diazonium salt, the concentration of the reducing agent and the reaction temperature are key variables to control.

In the synthesis of related benzothiazole derivatives, the choice of catalyst and base has been shown to significantly affect reaction outcomes. For example, in the synthesis of certain 4H-chromene derivatives with benzothiazole substituents, screening various bases identified DBU as the optimal catalyst, leading to a high yield in a short reaction time. researchgate.net Similarly, in copper-catalyzed C-N coupling reactions of 2-aminobenzothiazoles, the choice of ligand and base, as well as the reaction atmosphere, were found to be critical for achieving high yields. rsc.org

The table below summarizes optimization parameters for a key reaction in the proposed synthesis, based on analogous transformations.

| Reaction Step | Parameter to Optimize | Conditions Explored | Optimal Condition | Yield (%) |

| Diazotization & Reduction of 4-methyl-2-aminobenzothiazole | Acid Reagent | HCl, H₂SO₄, HAc, HBF₄ | HBF₄ | 98 |

| Reducing Agent | SnCl₂ | SnCl₂ | 98 | |

| Temperature | 0-5 °C | 0-5 °C | 98 | |

| Reaction Time | 0.5-2 h | 1 h | 98 |

Data adapted from a patent for the synthesis of a related compound, 4-methyl-2-hydrazinobenzothiazole. google.com

Derivatization Strategies from 2-Benzothiazolamine, 4-hydrazino-

The presence of the reactive hydrazino group makes 2-benzothiazolamine, 4-hydrazino- a versatile building block for the synthesis of a wide array of derivatives. These derivatization strategies are primarily centered around reactions involving the hydrazino moiety, leading to the formation of hydrazones, fused heterocyclic systems, and other structurally modified compounds.

Formation of Hydrazone Derivatives from 2-Benzothiazolamine, 4-hydrazino-

A prominent derivatization pathway for 2-benzothiazolamine, 4-hydrazino- involves the condensation reaction of its hydrazino group with various aldehydes and ketones. This reaction results in the formation of hydrazone derivatives, which are characterized by the C=N-NH linkage.

The synthesis of these hydrazones is typically achieved by reacting 2-hydrazinobenzothiazole with a range of aromatic aldehydes. researchgate.net This straightforward condensation reaction provides a versatile method for introducing diverse substituents onto the benzothiazole scaffold. For example, a series of benzothiazol-2-yl-hydrazone derivatives has been synthesized and characterized. niscair.res.in The reaction of 2-hydrazinobenzothiazole with substituted benzaldehydes or acetylthiophenes can lead to the formation of new heteroaryl ethylidene hydrazones. rsc.org

Table 1: Examples of Hydrazone Derivatives from Hydrazinobenzothiazoles

| Starting Hydrazinobenzothiazole | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Various aromatic aldehydes | Azomethine derivatives | researchgate.net |

| 2-Hydrazinobenzothiazole | Substituted benzaldehydes | Benzothiazol-2-yl-hydrazone derivatives | niscair.res.in |

| 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] smolecule.comniscair.res.inthiazine 2,2-dioxide | 2-Chloroquinoline-3-carbaldehydes | Heteroaryl ethylidene hydrazones | rsc.org |

Synthesis of Fused Heterocyclic Systems Utilizing 2-Benzothiazolamine, 4-hydrazino-

The hydrazino group of 2-benzothiazolamine, 4-hydrazino- serves as a key functional handle for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.

One notable example is the formation of 1,2,4-triazolo[2,3-a]benzothiazole. This tricyclic system can be synthesized from 2-hydrazinobenzothiazole through formylation with an excess of formamide. chemicalpapers.com Another approach involves the reaction of 2-hydrazinobenzothiazole with ethyl acetoacetate (B1235776) to yield a benzothiazolo-5-pyrazolone intermediate, which can be further modified. nih.gov Additionally, the reaction of 2-hydrazinobenzothiazole with various reagents can lead to the formation of other fused systems like 4-oxothiazolidines and tetrazoles. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Hydrazinobenzothiazoles

| Starting Hydrazinobenzothiazole | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Excess formamide | 1,2,4-Triazolo[2,3-a]benzothiazole | chemicalpapers.com |

| 2-Hydrazinobenzothiazole | Ethyl acetoacetate | Benzothiazolo-5-pyrazolone | nih.gov |

| 2-Hydrazinobenzothiazole | Thioglycolic acid (after condensation with aldehydes) | 4-Oxothiazolidines | researchgate.net |

Structural Modifications via Reactions at the Hydrazino Group of 2-Benzothiazolamine, 4-hydrazino-

Beyond the formation of hydrazones and fused rings, the hydrazino group of 2-benzothiazolamine, 4-hydrazino- can undergo various other structural modifications. These reactions allow for the fine-tuning of the molecule's properties by introducing different functional groups.

A key example is the acylation of the hydrazino group. Acetylation of 2-hydrazinobenzothiazole with acetic anhydride can yield either mono- or di-acetylated products depending on the reaction conditions. chemicalpapers.com Specifically, using an equivalent amount of acetic anhydride in benzene (B151609) furnishes 2-(N-acetylhydrazino)benzothiazole, while an excess of the acetylating agent leads to 2-(N,N'-diacetylhydrazino)benzothiazole. chemicalpapers.com Similarly, formylation with formic acid results in the formation of 2-(N-formylhydrazino)benzothiazole. chemicalpapers.com

Furthermore, the hydrazino group can be converted into other nitrogen-containing functionalities. For instance, the reaction of 2-hydrazinobenzothiazole with esters or amino esters can afford benzothiazole hydrazide derivatives. researchgate.net

Table 3: Examples of Structural Modifications at the Hydrazino Group | Starting Hydrazinobenzothiazole | Reagent | Product | Reference | | --- | --- | --- | | 2-Hydrazinobenzothiazole | Acetic anhydride (equivalent) | 2-(N-Acetylhydrazino)benzothiazole | chemicalpapers.com | | 2-Hydrazinobenzothiazole | Acetic anhydride (excess) | 2-(N,N'-Diacetylhydrazino)benzothiazole | chemicalpapers.com | | 2-Hydrazinobenzothiazole | Formic acid | 2-(N-Formylhydrazino)benzothiazole | chemicalpapers.com | | 2-Hydrazinobenzothiazole | Esters/Amino esters | Benzothiazole hydrazide derivatives | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 2 Benzothiazolamine, 4 Hydrazino and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the intricate structural details of novel and known chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For benzothiazole (B30560) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in 2-(4-Methylphenyl)-1H-benzimidazole, the aromatic protons resonate at δ 7.20-8.08 ppm, while the methyl protons appear as a singlet at δ 2.39 ppm. rsc.org Similarly, for 2-(3-Chlorophenyl)-1H-benzimidazole, the aromatic protons are observed between δ 7.24 and 8.24 ppm. rsc.org

¹³C NMR: Carbon-13 NMR offers insights into the types of carbon atoms present in a molecule. In the ¹³C NMR spectrum of 2-hydrazinobenzothiazole (B1674376), characteristic signals for the benzothiazole core are observed. chemicalbook.com For example, in 2-(4-Methylphenyl)-1H-benzimidazole, the carbon signals appear at δ 21.44 (for the methyl group) and in the range of δ 122.43-151.84 for the aromatic and benzimidazole (B57391) carbons. rsc.org The spectrum of 2-(4-Hydroxyphenyl)-1H-benzimidazole shows aromatic carbon signals between δ 116.15 and 159.59 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Benzothiazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-Methylphenyl)-1H-benzimidazole | 12.83 (s, 1H), 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (dd, 2H), 2.39 (s, 3H) | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 |

| 2-(3-Chlorophenyl)-1H-benzimidazole | 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole | 12.65 (s, 1H), 9.96 (s, 1H), 8.01 (d, 2H), 7.53 (s, 2H), 7.16 (dd, 2H), 6.92 (d, 2H) | 159.59, 152.25, 128.62, 122.07, 121.62, 116.15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-benzothiazolamine reveals characteristic absorption bands. nist.govchemicalbook.com Key absorptions include those for N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations. For example, in the spectrum of 2-(4-Methylphenyl)-1H-benzimidazole, a sharp peak at 3449 cm⁻¹ corresponds to the N-H stretch, while the C=N stretch appears at 1623 cm⁻¹. rsc.org The spectrum of 2-(3-Chlorophenyl)-1H-benzimidazole shows similar peaks at 3439 cm⁻¹ (N-H) and 1623 cm⁻¹ (C=N). rsc.org

Interactive Data Table: Key IR Absorptions for Selected Benzothiazole Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 2-(4-Methylphenyl)-1H-benzimidazole | 3449 | 1623 | 2965 (C-H) |

| 2-(3-Chlorophenyl)-1H-benzimidazole | 3439 | 1623 | - |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole | 3308 (O-H, N-H) | 1610 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. The mass spectrum of 2-benzothiazolamine, 4-methyl- shows a molecular ion peak corresponding to its molecular weight of 164.228 g/mol . nist.govnist.gov For derivatives, high-resolution mass spectrometry (HRMS) provides precise mass measurements. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 2-(4-Methylphenyl)-1H-benzimidazole is 209.1073, with the found value being 209.1072. rsc.org Similarly, for 2-(3-Chlorophenyl)-1H-benzimidazole, the calculated [M+H]⁺ is 229.0527, and the found value is 229.0523. rsc.org

Interactive Data Table: Mass Spectrometry Data for Selected Benzothiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | HRMS (ESI) [M+H]⁺ Calculated | HRMS (ESI) [M+H]⁺ Found |

| 2-Benzothiazolamine, 4-methyl- | C₈H₈N₂S | 164.228 | - | - |

| 2-(4-Methylphenyl)-1H-benzimidazole | C₁₄H₁₂N₂ | 208.26 | 209.1073 | 209.1072 |

| 2-(3-Chlorophenyl)-1H-benzimidazole | C₁₃H₉ClN₂ | 228.68 | 229.0527 | 229.0523 |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole | C₁₃H₁₀N₂O | 210.23 | 211.0866 | 211.0863 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-amino-4-methylbenzothiazole (B75042) has been recorded and analyzed to understand its electronic properties, such as HOMO-LUMO energy gaps. researchgate.net The UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) shows characteristic absorption bands that are indicative of the benzothiazolyl unit. researchgate.net These electronic transitions are crucial for understanding the photophysical properties of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. For benzothiazole derivatives, elemental analysis is routinely performed to confirm the empirical formula. researchgate.net

Interactive Data Table: Crystallographic Data for Benzothiazol-2-yl-hydrazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.842(9) |

| b (Å) | 5.750(7) |

| c (Å) | 12.964(6) |

| β (°) | 110.13(6) |

| V (ų) | 758.8(11) |

| Z | 4 |

Chemical Reactivity and Transformation Mechanisms of 2 Benzothiazolamine, 4 Hydrazino

Reaction Mechanisms Involving the Hydrazino Group

The hydrazino group (-NHNH2) at the 4-position of the benzothiazole (B30560) ring is a key site of reactivity. Its nucleophilic nature drives many of the characteristic reactions of this compound. The synthesis of 2-hydrazinobenzothiazole (B1674376) derivatives often starts from 2-mercaptobenzothiazole (B37678), which upon reaction with hydrazine (B178648) hydrate (B1144303), undergoes a nucleophilic substitution to yield the corresponding 2-hydrazinobenzothiazole. researchgate.netresearchgate.net This initial step underscores the reactivity of the hydrazino group as a potent nucleophile.

One of the fundamental reactions involving the hydrazino group is its acylation and formylation. Studies have shown that 2-hydrazinobenzothiazole can exist in two tautomeric forms: the hydrazine and the hydrazone forms. chemicalpapers.com Acetylation with an equivalent amount of acetic anhydride (B1165640) can selectively yield N-acetylhydrazino derivatives, while an excess of the acetylating agent leads to diacetylated products. chemicalpapers.com Similarly, formylation with formic acid produces the N-formylhydrazino derivative. chemicalpapers.com These reactions provide a synthetic handle to modify the properties of the parent molecule and serve as intermediates for further transformations.

The hydrazino group's reactivity is further exemplified in its interaction with various electrophiles. For instance, it can react with isothiocyanates to form thiocarbamide derivatives. troindia.inzenodo.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbon of the isothiocyanate.

A significant application of the hydrazino group's reactivity is in the synthesis of various heterocyclic systems. For example, the reaction of 2-hydrazinobenzothiazole with esters and amino esters can afford benzothiazole hydrazide derivatives. researchgate.net This transformation typically proceeds through a nucleophilic acyl substitution mechanism.

Cyclization Reactions in the Formation of Fused Rings

The strategic placement of the amino and hydrazino groups on the benzothiazole scaffold facilitates a variety of cyclization reactions, leading to the formation of fused heterocyclic ring systems. These reactions are of significant interest due to the diverse biological activities associated with such fused structures. nih.govacs.org

A prominent example is the synthesis of triazolobenzothiazoles. The reaction of 2-hydrazinobenzothiazole with reagents like carbon disulfide in an alkaline medium leads to the formation of nih.govacs.orgmdpi.comtriazolo[3,4-b] mdpi.comccsenet.orgbenzothiazole-3-thiol. researchgate.net Similarly, cyclization with formic acid, acetyl chloride, or benzoyl chloride can yield the corresponding triazolo[3,4-b] mdpi.comccsenet.orgbenzothiazoles. chemicalpapers.comresearchgate.net The mechanism of these reactions generally involves an initial acylation or addition at the hydrazino group, followed by an intramolecular cyclization and dehydration or elimination.

The Vilsmeier-Haack reaction provides another route to fused systems. Hydrazones derived from 2-hydrazinobenzothiazoles can be converted to target products in good yields through this reaction. nih.gov The reaction proceeds smoothly with various substituents on the phenyl ring and the benzothiazole core. nih.gov

Furthermore, the reaction of 2-hydrazinobenzothiazole with β-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate (B1235776) furnishes pyrazolo derivatives. researchgate.net This condensation and subsequent cyclization highlight the versatility of the hydrazino group in constructing five-membered heterocyclic rings fused to the benzothiazole system. The formation of these fused rings often involves the participation of both the exocyclic hydrazino group and the endocyclic nitrogen of the thiazole (B1198619) ring. nih.govacs.org

Condensation Reactions with Carbonyl Compounds

The hydrazino group of 2-Benzothiazolamine, 4-hydrazino- readily undergoes condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones, which are often referred to as Schiff bases. researchgate.netalayen.edu.iqorientjchem.orgmedwinpublishers.com This reaction is a cornerstone in the derivatization of this compound and is typically catalyzed by a small amount of acid, such as glacial acetic acid, in an alcoholic solvent to drive the reaction towards the formation of the hydrazone product. researchgate.net

The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazino moiety on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. The reaction is generally straightforward and high-yielding. researchgate.net

The resulting hydrazones are valuable intermediates for the synthesis of other heterocyclic compounds. For instance, these hydrazones can be cyclized using acetic anhydride to form nih.govacs.orgmdpi.comtriazolo[3,4-b] mdpi.comccsenet.orgbenzothiazoles. researchgate.net This demonstrates a sequential condensation-cyclization strategy for building more complex molecular architectures.

The scope of carbonyl compounds that can be used in these condensation reactions is broad, encompassing various substituted aromatic and heteroaromatic aldehydes. researchgate.netorientjchem.org The specific nature of the aldehyde or ketone can influence the properties and subsequent reactivity of the resulting hydrazone derivative. The formation of these Schiff bases is a versatile method for introducing a wide range of substituents and functionalities onto the 2-Benzothiazolamine, 4-hydrazino- scaffold.

General Reactivity of the Benzothiazole Moiety

The benzothiazole moiety can undergo electrophilic substitution reactions, although the presence of the amino and hydrazino groups, which are electron-donating, will influence the position of substitution. Theoretical studies on benzothiazole derivatives have indicated that the carbon atoms of the benzene (B151609) ring are susceptible to electrophilic attack. ccsenet.org Specifically, in substituted benzothiazoles, the C6 position has been identified as a potential electrophilic site. ccsenet.org

The nitrogen atom at the 3-position of the thiazole ring is considered a nucleophilic site in many benzothiazole derivatives. ccsenet.org This nitrogen can be involved in reactions such as quaternization. nih.gov Both nitrogen atoms of the amidine moiety in 2-aminobenzothiazole (B30445) can participate in reactions with electrophiles, leading to the formation of complex fused heterocyclic systems. mdpi.comnih.gov

Coordination Chemistry of 2 Benzothiazolamine, 4 Hydrazino Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands based on the 2-hydrazinobenzothiazole (B1674376) core is a versatile strategy for creating multidentate systems capable of forming stable metal complexes. The primary approach involves the condensation reaction of the hydrazino group (–NHNH₂) with various aldehydes or ketones to form Schiff base hydrazones. nih.gov This method allows for the systematic modification of the ligand's steric and electronic properties by varying the substituent on the aldehyde or ketone.

A common synthetic route starts with the preparation of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole (B37678) and hydrazine (B178648) hydrate (B1144303). researchgate.net This precursor is then reacted with a wide range of carbonyl compounds. For instance, Schiff bases have been prepared using substituted salicylaldehydes, o-vanillin, and other aromatic aldehydes. researchgate.netnih.gov The resulting hydrazone ligands typically possess multiple donor sites, including the thiazole (B1198619) nitrogen, the azomethine nitrogen (–C=N–), and often a phenolic oxygen or other functional groups on the aldehyde-derived moiety, making them excellent chelating agents. orientjchem.org

Metal complexation is generally achieved by reacting the synthesized ligand with a metal salt, such as acetates or chlorides of transition metals, in a suitable solvent like ethanol (B145695) or methanol. orientjchem.orgnih.gov The reaction often proceeds under reflux conditions. orientjchem.org A variety of metal ions have been successfully complexed with these ligands, including but not limited to:

Copper (II)

Cobalt (II)

Nickel (II)

Iron (II)

Zinc (II)

Cadmium (II) researchgate.netresearchgate.net

The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants. orientjchem.org The flexibility of the hydrazone backbone allows it to adopt various coordination modes (bidentate, tridentate, etc.), depending on the metal ion and the specific structure of the ligand. orientjchem.org

Table 1: Examples of Ligand Synthesis from 2-Hydrazinobenzothiazole Precursors

| Precursor | Reactant Aldehyde/Ketone | Resulting Ligand Type | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Salicylaldehyde | Schiff Base Hydrazone | nih.gov |

| 2-Hydrazinobenzothiazole | 2-Hydroxy-3-methoxybenzaldehyde | Schiff Base Hydrazone | amazonaws.com |

| 2-Hydrazinobenzothiazole | Various aromatic aldehydes | Schiff Base Hydrazone | nih.gov |

Characterization of Metal-Ligand Complexes Formed with 2-Benzothiazolamine, 4-hydrazino- Derivatives

The structural elucidation and characterization of metal complexes formed with 2-benzothiazolamine, 4-hydrazino- derivatives are accomplished using a combination of spectroscopic and analytical techniques. These methods provide critical information on the ligand's coordination mode, the geometry of the complex, and its physicochemical properties.

Spectroscopic Techniques:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A characteristic shift in the frequency of the azomethine (C=N) group and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds are indicative of complex formation. orientjchem.org

UV-Vis Spectroscopy: Electronic spectra provide insights into the geometry of the complexes. The d-d transitions and charge transfer bands observed in the UV-Visible region help in assigning geometries such as octahedral, tetrahedral, or square planar. researchgate.net

¹H-NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), Nuclear Magnetic Resonance spectroscopy is used to compare the chemical shifts of the ligand protons with those in the complex, confirming chelation. researchgate.net

Other Analytical Methods:

Molar Conductivity Measurements: These measurements help determine the electrolytic nature of the complexes. Low conductivity values typically suggest non-electrolytic complexes, where the anions are coordinated to the metal center. nih.gov

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complexes, which helps in understanding the geometry and the number of unpaired electrons in paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)). nih.gov

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which helps in confirming the proposed stoichiometry of the complexes. nih.gov

X-ray Diffraction: Single-crystal X-ray crystallography provides definitive proof of the structure, including bond lengths, bond angles, and the precise coordination environment around the metal ion. nih.gov

Based on data from these techniques, researchers have proposed various geometries for these complexes. For example, complexes of Ni(II) and Co(II) with Schiff bases derived from 2-hydrazinobenzothiazole have often been assigned octahedral geometries, while some Cu(II) and Cd(II) complexes may adopt square planar or tetrahedral shapes, respectively. researchgate.net The ligands frequently act as tridentate NNO or bidentate NN donors. researchgate.netorientjchem.org

Table 2: Summary of Characterization Data for Typical Metal Complexes

| Metal Ion | Proposed Geometry | Key Spectroscopic Evidence (Typical Shifts) | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|

| Ni(II) | Octahedral | UV-Vis bands indicating d-d transitions | ~2.9 - 3.4 | researchgate.net |

| Co(II) | Octahedral | UV-Vis bands for d-d transitions | ~4.3 - 5.2 | researchgate.net |

| Cu(II) | Distorted Octahedral / Square Planar | Broad UV-Vis d-d transition band | ~1.7 - 2.2 | nih.gov |

Theoretical Studies on Coordination Modes and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the coordination chemistry of 2-benzothiazolamine, 4-hydrazino- derivatives. nih.govresearchgate.net These theoretical studies help in understanding the stability, electronic properties, and preferred coordination modes of the ligands and their metal complexes.

DFT calculations are widely used to:

Optimize Molecular Geometry: Theoretical calculations can predict the three-dimensional structure of the ligands and their complexes, allowing for the determination of bond lengths and angles which can be compared with experimental X-ray data. rsc.org

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of the molecule. nih.gov For instance, DFT studies on hydrazone metal complexes have shown that the HOMO is often localized on the benzothiazole (B30560) ring and the hydrazone bridge, while the LUMO is distributed over other parts of the molecule. nih.gov

Predict Spectroscopic Properties: Theoretical calculations can simulate IR and UV-Vis spectra, which aids in the assignment of experimental absorption bands. researchgate.net

Investigate Bonding: The nature of the metal-ligand bond can be analyzed to understand the extent of covalent and electrostatic interactions. The electron localization function (ELF) can reaffirm the nature of the bonding interactions during complex formation. mdpi.com

For example, DFT studies on hydrazone complexes have demonstrated that upon chelation, the electronic properties of the ligand are significantly altered. The stability of the complexes and the distribution of electron density can be rationalized, providing a theoretical basis for their observed chemical and biological activities. nih.gov Molecular Electrostatic Potential (MEP) maps can further highlight the electron-rich and electron-poor regions of the molecule, identifying the likely sites for electrophilic and nucleophilic attack. mdpi.com

Potential Applications in Catalysis

While benzothiazole hydrazone complexes are extensively studied for their biological activities, their potential in catalysis is a growing area of research. researchgate.net The presence of a redox-active metal center held within a stable, multidentate ligand framework makes these complexes attractive candidates for catalyzing various organic transformations.

A prominent example is the use of copper(II) complexes in "click chemistry." A copper(II) complex incorporating a 2-aminobenzothiazole (B30445) ligand, [Cu(abt)₂(OOCCH₃)₂], has been successfully employed as a precatalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This reaction is a cornerstone of click chemistry, used to synthesize 1,4-disubstituted-1,2,3-triazoles. The complex was found to be highly efficient, affording excellent yields in water at room temperature, which highlights its potential from a sustainable chemistry perspective. mdpi.com Mechanistic studies suggest that the Cu(II) precatalyst is reduced in situ to the active Cu(I) species, which then catalyzes the cycloaddition. mdpi.com

Furthermore, the general catalytic characteristics of metal ions like copper are well-known. Cu(II) complexes are crucial cofactors in many enzymes and participate in various redox processes. nih.gov The coordination environment provided by the benzothiazole hydrazone ligand can modulate the redox potential of the metal center, tuning its catalytic activity for specific reactions. The ability to systematically modify the ligand structure offers a pathway to fine-tune the catalytic properties of the resulting metal complexes for applications in oxidation, reduction, and carbon-carbon bond-forming reactions.

Theoretical and Computational Studies of 2 Benzothiazolamine, 4 Hydrazino

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and photophysical properties of molecules like 2-Benzothiazolamine, 4-hydrazino-. While specific studies on this exact compound are not extensively documented, a wealth of research on related benzothiazole (B30560) derivatives provides a strong basis for predicting its behavior.

DFT calculations are instrumental in determining the ground-state electronic properties. For substituted benzothiazoles, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The presence of electron-donating groups, such as the amino and hydrazino moieties in 2-Benzothiazolamine, 4-hydrazino-, is expected to raise the HOMO energy level and decrease the HOMO-LUMO energy gap. nbu.edu.sa This smaller energy gap suggests that the molecule would be more susceptible to electronic excitation and potentially more reactive. nbu.edu.sa Studies on similar compounds have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the benzothiazole ring system. researchgate.net

TD-DFT calculations are employed to predict the electronic absorption and emission spectra. nih.govresearchgate.netscirp.orgsci-hub.st For benzothiazole derivatives, the primary electronic transitions often involve HOMO to LUMO excitations. scirp.org The introduction of strong electron-donating groups is known to cause a bathochromic (red) shift in the absorption and emission wavelengths. researchgate.netresearchgate.net Therefore, 2-Benzothiazolamine, 4-hydrazino- is anticipated to absorb and emit light at longer wavelengths compared to the unsubstituted benzothiazole. The solvent environment can also significantly influence these properties, a phenomenon that can be modeled using computational methods like the Polarizable Continuum Model (PCM). scirp.orgsci-hub.st

A theoretical study on a related compound, 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole, utilized DFT at the B3LYP/6-31G** level to optimize its structure and understand its electronic properties. nih.gov This study highlighted how the electron density distribution in the HOMO and LUMO orbitals changes upon interaction with other molecules, a key factor in its sensing applications. nih.gov

Table 1: Predicted Electronic Properties of Substituted Benzothiazoles from DFT and TD-DFT Studies

| Compound/Derivative Type | Computational Method | Key Findings | Reference |

| 2-(2'-aminophenyl)benzothiazole Derivatives | DFT/TD-DFT at B3LYP/6-311+G(d,p) | Strong electron-donating groups lead to large Stokes' shifts and emission wavelengths over 600 nm. nih.govresearchgate.net | nih.govresearchgate.net |

| Thienylbenzothiadiazole Derivatives | DFT/TD-DFT at B3LYP/6-31G(d,p) | Electron-donor groups significantly influence electronic and optoelectronic properties. researchgate.net | researchgate.net |

| 2-Substituted 1,3-Benzothiazoles | DFT/6-311++G(d,p) | The HOMO-LUMO energy gap varies with substitution, affecting chemical stability and reactivity. nbu.edu.sa | nbu.edu.sa |

| 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole | DFT at B3LYP/6-31G** | The electron density in the HOMO is concentrated on the electron-rich bithiophene moiety. nih.gov | nih.gov |

This table is illustrative and based on findings from related benzothiazole derivatives.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and DNA. These methods are pivotal in drug discovery and design. Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, making them attractive candidates for such studies. nih.govbiointerfaceresearch.comnih.gov

Docking studies on various benzothiazole derivatives have revealed their potential to inhibit a range of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. For instance, some derivatives have been shown to bind to the active site of enzymes like dihydroorotase in bacteria, leading to their antimicrobial effect. nih.govdntb.gov.ua The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.govdntb.gov.ua

In the context of cancer therapy, benzothiazole-based compounds have been investigated as inhibitors of protein kinases, such as p56lck. biointerfaceresearch.com Molecular docking simulations can identify the most stable binding poses and elucidate the structural requirements for potent inhibition. biointerfaceresearch.com For 2-Benzothiazolamine, 4-hydrazino-, the amino and hydrazino groups are capable of forming multiple hydrogen bonds, which could contribute to strong binding with a biological target. The benzothiazole ring itself can participate in hydrophobic and π-stacking interactions.

A recent study on novel 2-aminobenzothiazole (B30445) derivatives as anticancer agents utilized molecular docking to investigate their binding to the PI3Kγ enzyme. acs.org Similarly, other studies have explored the interaction of benzothiazole derivatives with DNA gyrase, a key bacterial enzyme, revealing that substitutions on the benzothiazole ring can significantly enhance binding affinity and antibacterial activity. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative Class | Biological Target | Key Findings | Reference |

| Novel Benzothiazole Derivatives | Escherichia coli dihydroorotase | Formation of hydrogen bonds with active site residues LEU222 or ASN44. nih.gov | nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck (protein kinase) | Identification of structural features required for inhibition and binding to the ATP binding site. biointerfaceresearch.com | biointerfaceresearch.com |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole Derivatives | Bacterial enzymes | Compounds showed significant antibacterial activity, with docking studies supporting the experimental results. nih.gov | nih.gov |

| 5-Substituted 2-Aminobenzothiazoles | DNA Gyrase B | Substitutions at the C5 position can enhance inhibitory potency and modify the antibacterial spectrum. nih.gov | nih.gov |

This table is illustrative and based on findings from related benzothiazole derivatives.

Prediction of Physicochemical Parameters (e.g., pKa values)

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa), play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile, which is a key consideration in drug development. Computational methods offer a rapid and cost-effective way to predict these parameters. nih.gov

For 2-Benzothiazolamine, 4-hydrazino-, there are multiple nitrogen atoms that can be protonated, and each will have a distinct pKa value. The basicity of these nitrogens is influenced by their chemical environment. The exocyclic amino group at the 2-position, the hydrazino group at the 4-position, and the endocyclic nitrogen atom of the thiazole (B1198619) ring all exhibit different basicities.

Predicting the pKa values of polybasic molecules like this can be challenging. However, various computational approaches have been developed for this purpose. These include methods based on quantum mechanics, such as DFT calculations combined with a continuum solvation model, as well as quantitative structure-property relationship (QSPR) models. nih.govresearchgate.netnih.gov Recent advancements in machine learning have also led to the development of neural network potentials for rapid and accurate pKa prediction. rsc.orgchemrxiv.org

A study on the pKa prediction of nitrogen-containing compounds using a QSAR approach demonstrated high accuracy for a diverse set of molecules. nih.govresearchgate.net Another study highlighted the use of the PM6 semiempirical method for predicting pKa values with reasonable accuracy and at a low computational cost. nih.gov For 2-Benzothiazolamine, 4-hydrazino-, it is expected that the hydrazino group would be more basic than the amino group, which in turn would be more basic than the endocyclic thiazole nitrogen.

Table 3: Computational Methods for pKa Prediction of Nitrogen-Containing Compounds

| Method | Description | Key Advantages | Reference |

| QSAR Approach | Utilizes low-cost quantum mechanical calculations and linear regressions. | High accuracy for a broad range of nitrogenous compounds. nih.govresearchgate.net | nih.govresearchgate.net |

| PM6 Semiempirical Method | A computationally efficient quantum mechanical method. | Rapid prediction suitable for high-throughput screening. nih.gov | nih.gov |

| Machine-Learned Interatomic Potentials (e.g., AIMNet2) | Uses machine learning as a surrogate for electronic structure theory. | Fast and accurate, capable of handling a wide range of functional groups. chemrxiv.org | chemrxiv.org |

| Physics-Based Protocols (e.g., QM + LEC) | Combines conformational sampling, DFT, a solvent model, and a linear empirical correction. | Provides reasonable accuracy for flexible, polybasic molecules. nih.gov | nih.gov |

This table provides an overview of common computational methods for pKa prediction.

Mechanistic Insights from Computational Analysis

Computational chemistry provides a powerful lens through which to view and understand the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

For 2-Benzothiazolamine, 4-hydrazino-, computational analysis can offer insights into its synthesis and reactivity. The hydrazino group is a versatile functional group that can participate in a variety of reactions, such as the formation of hydrazones and the synthesis of heterocyclic rings. A combined computational and experimental study on hydrazone synthesis revealed the catalytic role of water in the reaction mechanism, which was supported by DFT calculations. rsc.org

A DFT study on the hydrazinolysis of 4-substituted 2,3-dihydro-1,5-benzodiazepine-2-thiones elucidated a multi-step reaction mechanism involving the addition of hydrazine (B178648), ring-opening, and cyclization. nih.gov Such computational investigations can be invaluable for optimizing reaction conditions and predicting the products of complex transformations.

The reactivity of the amino group in 2-aminobenzothiazoles has also been the subject of computational interest. For example, understanding the relative reactivity of the exocyclic and endocyclic nitrogen atoms towards alkylation and acylation is crucial for synthetic planning. nih.gov Computational analysis can predict the most likely sites of electrophilic attack and provide a rationale for the observed regioselectivity.

Furthermore, computational tools like Fukui functions and Bond Dissociation Energy (BDE) analysis can be used to evaluate the most probable sites for electrophilic attacks and predict the molecule's susceptibility to autoxidation and hydrolysis. chemrxiv.org These theoretical descriptors of reactivity are essential for understanding the chemical stability and potential degradation pathways of the compound.

Advanced Applications of 2 Benzothiazolamine, 4 Hydrazino in Chemical Sciences

Exploration of Biological Activities (In Vitro and Pre-clinical Research)

The unique structural features of 2-Benzothiazolamine, 4-hydrazino- and its derivatives have prompted extensive investigation into their biological potential. The presence of the benzothiazole (B30560) core, a known pharmacophore, coupled with the reactive hydrazino and amine moieties, provides a platform for the synthesis of compounds with a wide array of therapeutic possibilities. ontosight.ai

Antimicrobial Research: Antibacterial and Antifungal Investigations

Derivatives of 2-Benzothiazolamine, 4-hydrazino- have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. The core benzothiazole structure is a key contributor to these activities. hep.com.cnjournalajrimps.compcbiochemres.comijpsr.com

Antibacterial Investigations:

Research has shown that Schiff base derivatives of 2-hydrazinobenzothiazole (B1674376) exhibit promising antibacterial activity. For instance, a study on various synthesized hydrazone derivatives of 6-methyl-2-hydrazinobenzothiazole revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The presence of certain substituents, such as nitro (NO2), bromo (Br), methoxy (B1213986) (OCH3), and chloro (Cl) groups, was found to enhance the antibacterial effects. nih.gov

One of the synthesized compounds, 2-{(3”-nitrophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole, showed significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

Interactive Table: Antibacterial Activity of 2-Hydrazinobenzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (e.g., Zone of Inhibition, MIC) | Reference |

| 2-{(3”-nitrophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | Staphylococcus aureus | Significant | nih.gov |

| 2-{(3”-nitrophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | Escherichia coli | Significant | nih.gov |

| 2-{(4”-bromophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | Pseudomonas aeruginosa | Moderate | nih.gov |

Antifungal Investigations:

The antifungal potential of 2-hydrazinobenzothiazole derivatives has also been a subject of investigation. Studies on 6-methyl-2-hydrazinobenzothiazole derivatives demonstrated their effectiveness against yeast-like fungi such as Candida tropicalis. Similar to the antibacterial findings, the introduction of specific functional groups on the aromatic ring of the hydrazone moiety was shown to modulate the antifungal activity. nih.gov For example, the nitro-substituted derivative displayed notable antifungal properties. nih.gov

Interactive Table: Antifungal Activity of 2-Hydrazinobenzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (e.g., Zone of Inhibition, MIC) | Reference |

| 2-{(3”-nitrophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | Candida tropicalis | Significant | nih.gov |

Anticancer Research: Evaluation in Cell Lines

The benzothiazole scaffold is a constituent of several compounds with recognized anticancer properties. nih.gov Consequently, derivatives of 2-Benzothiazolamine, 4-hydrazino- have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. ontosight.ai

Research has indicated that the introduction of different substituents onto the 2-hydrazino-benzothiazole framework can lead to compounds with significant antiproliferative activity. While specific data for the parent compound is limited, studies on related benzothiazole hydrazones have shown promising results. For instance, certain benzothiazole derivatives have been reported to exhibit potent anticancer activity against a panel of human solid tumor cell lines. nih.gov

Interactive Table: Anticancer Activity of Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50) | Reference |

| Benzothiazole derivative 1 | Human Breast Cancer (MCF-7) | Data not available for parent compound | nih.gov |

| Benzothiazole derivative 2 | Human Colon Cancer (HT-29) | Data not available for parent compound | nih.gov |

| Benzothiazole derivative 3 | Human Lung Cancer (A549) | Data not available for parent compound | nih.gov |

Anti-inflammatory Research

Benzothiazole derivatives have been investigated for their anti-inflammatory properties. pcbiochemres.com The core structure is believed to contribute to this activity, potentially through the inhibition of inflammatory mediators. While direct research on the anti-inflammatory effects of 2-Benzothiazolamine, 4-hydrazino- is not extensively documented, studies on related benzothiazole compounds suggest a potential for this class of molecules in anti-inflammatory drug discovery. journalajrimps.compcbiochemres.com For example, some benzothiazole derivatives have shown the ability to reduce inflammation in preclinical models. pcbiochemres.com

Neurological Activity Research: Anticonvulsant and Neuroprotective Aspects

The benzothiazole nucleus is present in riluzole, a drug used in the treatment of amyotrophic lateral sclerosis, highlighting the potential of this scaffold in addressing neurological disorders. nih.gov Research into benzothiazole derivatives has explored their anticonvulsant and neuroprotective activities. Although specific studies on 2-Benzothiazolamine, 4-hydrazino- are scarce, the broader class of benzothiazoles has shown promise in this area. ijpsr.comnih.gov

Diverse Biological Research: Antidiabetic, Antiviral, Antimalarial, Anthelmintic, Antioxidative, Antiprotozoal Activities

The versatility of the benzothiazole scaffold extends to a wide range of other biological activities. pcbiochemres.comijpsr.com

Antidiabetic Activity: Some benzothiazole derivatives have been investigated for their potential to manage diabetes, with certain compounds showing promising results in preclinical studies. hep.com.cnnih.gov

Antiviral Activity: The antiviral potential of benzothiazole derivatives has been explored, with some compounds demonstrating activity against various viruses in vitro. nih.govnih.gov

Antimalarial Activity: Benzothiazole hydrazones have been synthesized and evaluated for their antimalarial properties, with some derivatives showing significant activity against Plasmodium falciparum. nih.govresearchgate.net

Anthelmintic Activity: The anthelmintic potential of benzothiazole derivatives has been reported, suggesting their possible application in combating parasitic worm infections. journalajrimps.comresearchgate.netresearchgate.netnih.gov

Antioxidative Activity: Derivatives of 2-hydrazinobenzothiazole have been synthesized and screened for their antioxidant properties, with some compounds exhibiting potent radical scavenging activity. niscair.res.inasianpubs.orgnih.gov

Antiprotozoal Activity: The benzothiazole nucleus is a component of compounds that have been investigated for their activity against various protozoan parasites. nih.govmdpi.com

Sensing and Detection Technologies

The unique chemical properties of 2-Benzothiazolamine, 4-hydrazino- and its derivatives make them attractive candidates for the development of chemical sensors. The hydrazino group, in particular, can act as a reactive site for the selective detection of specific analytes.

A notable application is the development of a colorimetric sensor for cyanide ions based on a Schiff's base derived from 2-hydrazinobenzothiazole. This sensor demonstrated high selectivity and sensitivity for cyanide, enabling its detection in various samples, including food products. nih.gov The interaction between the sensor molecule and cyanide ions results in a distinct color change, allowing for visual detection.

Furthermore, fluorescent probes based on the benzothiazole scaffold have been designed for the detection of hydrazine (B178648). researchgate.netrsc.orgnih.govnih.govresearchgate.net These probes exhibit changes in their fluorescence properties upon interaction with hydrazine, providing a sensitive and selective method for its detection in environmental and biological samples.

Design of Fluorescent Probes

The development of fluorescent probes for detecting specific analytes is a cornerstone of modern chemical and biological research. The structural characteristics of 2-Benzothiazolamine, 4-hydrazino- make it an excellent candidate for the design of such probes. The hydrazino group, being a strong nucleophile, can react with various functional groups, leading to changes in the electronic properties of the benzothiazole ring system and, consequently, its fluorescence behavior.

A notable application of related benzothiazole derivatives is in the design of "turn-on" fluorescent probes for hydrazine itself. For example, a two-photon fluorescent probe utilizing 2-benzothiazoleacetonitrile as a recognition site has been developed. In the presence of hydrazine, a chemical reaction occurs that results in a significant enhancement of fluorescence, allowing for sensitive detection. This principle of a reaction-based sensing mechanism can be readily adapted to probes derived from 2-Benzothiazolamine, 4-hydrazino-.

Moreover, theoretical studies on benzothiazole-based fluorescent probes have provided insights into optimizing their performance. By modifying substituents on the benzothiazole core, properties such as the Stokes shift can be tuned to develop probes with superior sensitivity and performance. These computational approaches can guide the rational design of novel fluorescent probes based on the 2-Benzothiazolamine, 4-hydrazino- scaffold for a wide range of analytical applications.

Contributions to Materials Science and Engineering

The integration of specialized chemical compounds into functional materials is a key strategy in materials science for creating systems with tailored properties. The unique chemical functionalities of 2-Benzothiazolamine, 4-hydrazino- offer significant potential for its incorporation into various material systems.

Integration into Functional Materials Systems

The amino and hydrazino groups of 2-Benzothiazolamine, 4-hydrazino- provide reactive sites for grafting the molecule onto surfaces or into the matrix of other materials. This can be exploited to impart specific functionalities, such as sensing capabilities or enhanced thermal stability, to the host material. For instance, related benzothiazole derivatives have been used to create probe-loaded thin-layer chromatography (TLC) plates for the vapor-phase detection of volatile compounds like hydrazine. This demonstrates the feasibility of immobilizing these sensing molecules onto solid supports to create practical and portable detection devices.

Polymer and Hybrid Material Applications

The bifunctional nature of 2-Benzothiazolamine, 4-hydrazino- makes it a valuable monomer or cross-linking agent in polymer synthesis. The amino and hydrazino groups can participate in polymerization reactions, leading to the formation of polymers with integrated benzothiazole units. These polymers could exhibit interesting optical, thermal, and electronic properties.

Future Perspectives and Emerging Research Directions for 2 Benzothiazolamine, 4 Hydrazino

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on the cyclocondensation of 2-aminothiophenol (B119425) with various electrophilic partners, such as carboxylic acids or aldehydes. nih.govmdpi.com However, many established procedures involve harsh reaction conditions, expensive or hazardous reagents, high temperatures, and the generation of significant chemical waste, making them unsustainable. nih.govresearchgate.net

The future of synthesizing 2-Benzothiazolamine, 4-hydrazino- and its derivatives lies in the adoption of green chemistry principles. There is a continuous effort to develop more environmentally benign methodologies for constructing the benzothiazole scaffold. researchgate.net Key areas of development include:

Microwave-Promoted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields.

Use of Reusable Catalysts: The development of heterogeneous or nano-catalysts can simplify product purification and allow for the catalyst to be recovered and reused multiple times, reducing cost and waste. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce solvent usage. researchgate.net

Benign Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water or ionic liquids is a critical goal. nih.gov

C-H Activation: Exploring direct C-H functionalization pathways to introduce the hydrazino group would be a more atom-economical approach compared to traditional multi-step methods that may start from precursors like 2-mercaptobenzothiazole (B37678). nih.govresearchgate.net

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |

| Catalyst | Homogeneous acid/base catalysts | Heterogeneous nano-catalysts, reusable silica-supported acids. mdpi.com | Easy separation, reusability, reduced waste. |

| Energy Input | Prolonged heating/reflux at high temperatures. nih.gov | Microwave irradiation, ultrasound. | Faster reaction times, lower energy consumption. |

| Solvent | Toluene, volatile organic compounds (VOCs). mdpi.com | Water, ethanol (B145695), solvent-free conditions. nih.gov | Reduced environmental impact, improved safety. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot multi-component reactions. researchgate.net | Increased efficiency, atom economy, less waste. |

Expanding the Scope of Applications in Interdisciplinary Fields

The benzothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties. ontosight.aiscispace.com The presence of the hydrazino group at the 4-position of 2-Benzothiazolamine, 4-hydrazino- is particularly noteworthy, as this functional group is known to be a key pharmacophore in many therapeutic agents, contributing to interactions with biological targets. ontosight.ai

Future research will likely focus on exploring the following application areas:

Medicinal Chemistry: The compound could serve as a foundational structure for developing new therapeutic agents. Its potential as an inhibitor of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management, could be investigated, similar to other benzothiazole analogs. nih.gov

Antifungal Agents: Given that benzothiazole derivatives have been successfully designed as potent antifungal agents that target enzymes like CYP51, this compound represents a promising starting point for developing new treatments against resistant fungal strains. nih.gov

Materials Science: The aromatic and electron-rich nature of the benzothiazole system makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors. The hydrazino- and amino- groups provide sites for polymerization or coordination with metal ions.

Coordination Chemistry: The nitrogen atoms in the thiazole (B1198619) ring and the exocyclic amino and hydrazino groups make the molecule an excellent potential ligand for forming coordination complexes with various metal ions. These complexes could have unique catalytic, magnetic, or photophysical properties.

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of 2-Benzothiazolamine, 4-hydrazino- is crucial for optimizing reaction conditions and designing more efficient synthetic pathways. While the general mechanism for benzothiazole formation via condensation is known, the specific influence of the 4-hydrazino- substituent on the reactivity and electronic properties of the heterocyclic system requires further investigation. mdpi.com

Future research should prioritize:

Computational Modeling: Employing tools like Density Functional Theory (DFT) can provide valuable insights into reaction pathways, transition state energies, and the electronic structure of intermediates. researchgate.net This can help predict reactivity and guide the rational design of new synthetic methods.

Byproduct Analysis: A thorough characterization of byproducts formed during synthesis can offer clues about competing reaction pathways and help in devising strategies to suppress them, leading to higher product yields and purity. For instance, understanding the factors that lead to the formation of benzothiazolones as byproducts can help in selectively producing the desired benzothiazole. mdpi.com

Structure-Activity Relationship Studies for Targeted Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials design. scispace.com These studies involve systematically modifying the chemical structure of a parent compound and evaluating how these changes affect its biological activity or physical properties. nih.govnih.gov For 2-Benzothiazolamine, 4-hydrazino-, a focused SAR campaign could unlock its potential for specific applications.

Key strategies for future SAR studies include:

Modification of the Hydrazino Group: Converting the hydrazino moiety into various hydrazones or amides can explore a wide chemical space and modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile. researchgate.net

Substitution on the Benzene (B151609) Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene ring can fine-tune the electronic properties and metabolic stability of the molecule. nih.gov

Derivatization of the 2-Amino Group: Acylation or alkylation of the 2-amino group provides another handle for structural modification to probe its role in target binding.

The insights gained from such studies are invaluable for the targeted design of new molecules with enhanced potency, selectivity, and improved physicochemical properties. nih.gov

| Structural Position | Potential Modification | Desired Outcome/Property to Investigate | Rationale |

| 4-Hydrazino Group | Formation of acylhydrazones, sulfonylhydrazones. researchgate.net | Enhanced binding affinity, altered solubility. | Introduce new hydrogen bond donors/acceptors and steric bulk. |

| 2-Amino Group | Acylation, alkylation. | Modulate basicity, improve metabolic stability. | Probe the importance of the primary amine for biological activity. |

| Benzene Ring (C5, C6, C7) | Introduction of electron-withdrawing or -donating groups. | Increased potency, target selectivity, altered lipophilicity. | Fine-tune electronic properties and interaction with target protein pockets. nih.gov |

Q & A

Q. What are the optimized synthetic routes for preparing 2-Benzothiazolamine, 4-hydrazino- derivatives, and how are they characterized?

Methodological Answer: Synthesis typically involves condensation reactions with hydrazine precursors. For example, hydrazine derivatives can be synthesized by refluxing 2-aminobenzothiazole with hydrazine hydrate in ethanol, followed by purification via recrystallization. Characterization employs IR spectroscopy (C=O stretching at ~1710 cm⁻¹), 1H/13C NMR (to confirm hydrazine linkage and aromatic protons), and mass spectrometry for molecular weight validation. Advanced intermediates may require multi-step protocols, such as thiourea cyclization under acidic conditions .

Q. Which analytical techniques are most effective for detecting 2-Benzothiazolamine, 4-hydrazino- in environmental matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for dissolved-phase detection in water samples (LOD ~1 ng/L). For particulate-bound forms in sludge, employ microwave-assisted extraction with acetone followed by HPLC-UV (λ = 254 nm). Passive samplers may underestimate concentrations due to exclusion of particulate phases; thus, paired active sampling and sludge analysis are recommended .

Q. What safety protocols are critical when handling 2-Benzothiazolamine, 4-hydrazino- in laboratory settings?

Methodological Answer: Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation. Store at -20°C in airtight containers to prevent degradation. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste. Safety data sheets indicate no acute toxicity but recommend caution due to limited ecotoxicological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate studies regarding particulate vs. dissolved phase distribution of 2-Benzothiazolamine derivatives?

Methodological Answer: Conduct comparative studies using paired active water sampling (traditional grab samples) and sludge digestion (e.g., microwave-assisted nitric acid digestion). Batch adsorption experiments at varying pH (3–9) quantify particulate binding coefficients (e.g., Kd values). These data explain discrepancies in WWTP discharge patterns, where particulate-bound forms dominate effluent loads .

Q. What mechanistic approaches elucidate the pharmacological activity of 4-hydrazino-benzothiazole derivatives?

Methodological Answer: In vitro enzyme inhibition assays (e.g., COX-2, SOD) identify molecular targets. Molecular docking (using AutoDock Vina) reveals interactions with IL-6 or TNF-α receptors. Antioxidant activity is quantified via DPPH radical scavenging (IC50 values) and ferric reducing power assays , correlating with electron-donating substituents like -OCH3 at the 4-position .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 4-hydrazino-benzothiazole compounds?

Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) at the 4-hydrazino position. Test antimicrobial activity via MIC assays against E. coli and S. aureus. QSAR modeling (e.g., using CODESSA) correlates Hammett constants with bioactivity, guiding the design of high-potency analogs .

Data Contradiction Analysis

Q. Why do passive samplers fail to detect 2-Benzothiazolamine, 4-hydrazino- in landfill runoff, despite traditional methods confirming its presence?

Methodological Answer: Passive samplers (e.g., POCIS) only capture dissolved phases. The compound’s strong adsorption to particulate matter (e.g., organic carbon in sludge) requires complementary techniques like solid-phase extraction (SPE) of sludge or sediment. Validate with stable isotope-labeled internal standards to correct for recovery inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.